An In-depth Technical Guide to Methyl 2-heptenoate: Chemical Properties and Structure
An In-depth Technical Guide to Methyl 2-heptenoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-heptenoate is an unsaturated fatty acid ester with the molecular formula C₈H₁₄O₂. This document provides a comprehensive overview of its chemical and physical properties, structural details, and available spectroscopic data. Primarily focusing on the more common (E)-isomer, this guide consolidates essential information for laboratory use and research applications. While specific experimental protocols for the synthesis and analysis of methyl 2-heptenoate are not extensively documented in readily available literature, this guide furnishes general methodologies applicable to this class of compounds.
Chemical Structure and Isomerism
Methyl 2-heptenoate is an α,β-unsaturated ester. The presence of a carbon-carbon double bond at the C2 position gives rise to geometric isomerism, resulting in two stereoisomers: (E)-methyl 2-heptenoate and (Z)-methyl 2-heptenoate. The (E)-isomer, where the main carbon chain substituents are on opposite sides of the double bond, is generally the more stable and commonly encountered form.
Caption: Chemical structures of Methyl 2-heptenoate isomers.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | PubChem[1][2] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| IUPAC Name | methyl (E)-hept-2-enoate | PubChem[1] |
| CAS Number | 22104-69-4 | PubChem[1] |
| Appearance | Clear liquid (presumed) | General knowledge |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents (presumed) | General knowledge |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of methyl 2-heptenoate. The following data has been compiled from available public sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectra with peak assignments are not available in the cited sources. However, a ¹H NMR spectrum is noted to have been recorded on a Varian CFT-20 instrument.[1]
General Experimental Protocol for NMR Spectroscopy:
A standard protocol for acquiring NMR spectra of a liquid sample like methyl 2-heptenoate would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse and a longer relaxation delay may be used, often with proton decoupling.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).
Caption: A generalized workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
An FTIR spectrum has been recorded for methyl 2-heptenoate using a capillary cell with the sample in its neat form.[1] A vapor phase IR spectrum has also been noted, acquired on a DIGILAB FTS-14 instrument.[1]
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3020-3080 | C-H stretch | Alkene |
| ~2850-2960 | C-H stretch | Alkane |
| ~1720-1740 | C=O stretch | α,β-Unsaturated Ester |
| ~1640-1680 | C=C stretch | Alkene |
| ~1160-1250 | C-O stretch | Ester |
General Experimental Protocol for IR Spectroscopy (Neat Liquid):
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Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
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Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.
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Background Subtraction: Run a background spectrum of the clean salt plates and subtract it from the sample spectrum to remove atmospheric and instrument-related absorptions.
Mass Spectrometry (MS)
GC-MS data is available for methyl 2-heptenoate. The analysis was performed on a HITACHI M-80B instrument using electron ionization (EI).[1]
Key Mass-to-Charge Ratios (m/z) and Relative Intensities: [1]
| m/z | Relative Intensity |
| 55 | 99.99 |
| 87 | 95.59 |
| 41 | 84.58 |
| 113 | 59.14 |
| 27 | 50.20 |
General Experimental Protocol for GC-MS:
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Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
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Injection: Inject a small volume (typically 1 µL) of the diluted sample into the gas chromatograph.
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Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
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Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact). The resulting ions are then separated by their mass-to-charge ratio and detected.
Synthesis of Methyl 2-heptenoate
General Synthetic Approach (Horner-Wadsworth-Emmons Reaction):
This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion. For the synthesis of methyl (E)-2-heptenoate, the reactants would be pentanal and a phosphonate ylide, such as methyl (triphenylphosphoranylidene)acetate or methyl diethylphosphonoacetate.
Caption: Proposed synthesis of Methyl (E)-2-heptenoate.
Biological Activity
No significant signaling pathways or specific biological activities for methyl 2-heptenoate have been identified in the conducted literature search.
Safety and Handling
Specific safety data for methyl 2-heptenoate is not available. However, based on the safety information for similar compounds, general laboratory safety precautions should be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact.
Conclusion
Methyl 2-heptenoate is a simple α,β-unsaturated ester for which basic physicochemical and spectroscopic data are available, primarily for the (E)-isomer. While detailed experimental protocols for its synthesis and analysis are not extensively published, established methodologies for similar compounds can be readily applied. Further research would be beneficial to fully characterize both the (E) and (Z) isomers and to explore their potential biological activities.
